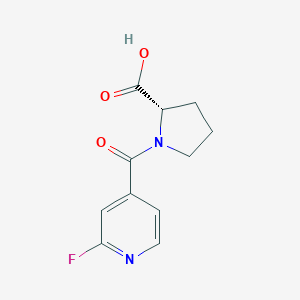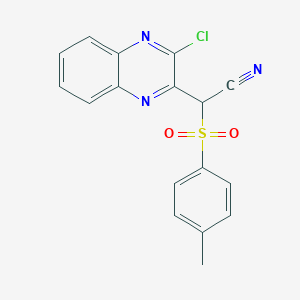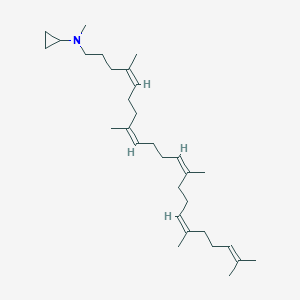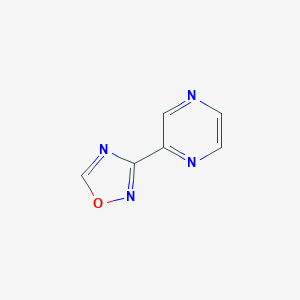
1-(2-Fluoropyridine-4-carbonyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoropyridine-4-carbonyl)-L-proline, also known as FPCP, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPCP is a proline derivative that contains a fluorine atom at the 2-position of the pyridine ring, which makes it a unique compound with distinct properties.
Mechanism Of Action
The mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 1-(2-Fluoropyridine-4-carbonyl)-L-proline also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical And Physiological Effects
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has low toxicity and is well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
1-(2-Fluoropyridine-4-carbonyl)-L-proline has several advantages for lab experiments, including its high purity and stability, low toxicity, and well-defined mechanism of action. 1-(2-Fluoropyridine-4-carbonyl)-L-proline is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has some limitations, including its limited solubility in water and the need for further optimization of its pharmacokinetic properties for clinical use.
Future Directions
There are several future directions for research on 1-(2-Fluoropyridine-4-carbonyl)-L-proline, including the optimization of its pharmacokinetic properties, the development of 1-(2-Fluoropyridine-4-carbonyl)-L-proline derivatives with improved efficacy and selectivity, and the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and metabolic disorders. In addition, further studies are needed to elucidate the mechanism of action of 1-(2-Fluoropyridine-4-carbonyl)-L-proline and its interactions with other signaling pathways. Overall, 1-(2-Fluoropyridine-4-carbonyl)-L-proline is a promising molecule with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 1-(2-Fluoropyridine-4-carbonyl)-L-proline involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride, which is then reacted with L-proline in the presence of triethylamine to yield 1-(2-Fluoropyridine-4-carbonyl)-L-proline. The purity and yield of 1-(2-Fluoropyridine-4-carbonyl)-L-proline can be improved by recrystallization and column chromatography.
Scientific Research Applications
1-(2-Fluoropyridine-4-carbonyl)-L-proline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 1-(2-Fluoropyridine-4-carbonyl)-L-proline has anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 1-(2-Fluoropyridine-4-carbonyl)-L-proline has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
123412-43-1 |
|---|---|
Product Name |
1-(2-Fluoropyridine-4-carbonyl)-L-proline |
Molecular Formula |
C11H11FN2O3 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
(2S)-1-(2-fluoropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11FN2O3/c12-9-6-7(3-4-13-9)10(15)14-5-1-2-8(14)11(16)17/h3-4,6,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
CKBLNFLHQYLFFJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)C(=O)O |
synonyms |
N-(2-Fluoropyridine-4-carbonyl)-L-proline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)


![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)